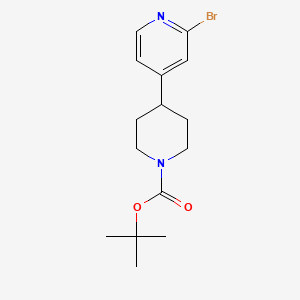
Kauran-18-al, 17-(acetyloxy)-, (4alpha,16alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Kauran-18-al, 17-(acetyloxy)-, (4alpha,16alpha)- typically involves multiple steps, starting from simpler diterpenoid precursors. The key steps often include hydroxylation, acetylation, and oxidation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of biotechnological approaches, such as microbial fermentation, may also be explored for the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Kauran-18-al, 17-(acetyloxy)-, (4alpha,16alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to carbonyl groups, further modifying the compound’s structure.
Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
Kauran-18-al, 17-(acetyloxy)-, (4alpha,16alpha)- has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and synthesis of kaurane diterpenoids.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Kauran-18-al, 17-(acetyloxy)-, (4alpha,16alpha)- involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways. The exact molecular targets and pathways are still under investigation, but they are believed to be related to its structural features and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Annosquamosin A: Another kaurane diterpenoid with similar structural features.
Kaurenoic Acid: A related compound with a kaurane skeleton but different functional groups.
Steviol: A diterpenoid glycoside with a similar core structure but different biological activities.
Uniqueness
Kauran-18-al, 17-(acetyloxy)-, (4alpha,16alpha)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activities compared to other similar compounds.
Propriétés
Numéro CAS |
41756-46-1 |
|---|---|
Formule moléculaire |
C22H34O3 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
[(1S,4S,5R,9S,10R,13S,14R)-5-formyl-5,9-dimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate |
InChI |
InChI=1S/C22H34O3/c1-15(24)25-13-17-12-22-10-7-18-20(2,14-23)8-4-9-21(18,3)19(22)6-5-16(17)11-22/h14,16-19H,4-13H2,1-3H3/t16-,17-,18+,19-,20-,21+,22-/m0/s1 |
Clé InChI |
AXCCTUATUTWPBD-MZLYOWLHSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1C[C@@]23CC[C@@H]4[C@](CCC[C@]4([C@@H]2CC[C@H]1C3)C)(C)C=O |
SMILES canonique |
CC(=O)OCC1CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B15126808.png)






![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one](/img/structure/B15126876.png)



